molecular formula C19H18N2O B15348763 9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[2,3-b]quinolin-4-one

9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[2,3-b]quinolin-4-one

Cat. No.: B15348763
M. Wt: 290.4 g/mol
InChI Key: TWEOYNVFXSVKQL-UHFFFAOYSA-N
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Description

9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[2,3-b]quinolin-4-one is a complex organic compound belonging to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a fused benzene and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[3,4-b]quinolin-4-one typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The benzyl group can be introduced through subsequent reactions, such as Friedel-Crafts alkylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure purity and yield. Large-scale reactors and continuous flow processes might be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of dihydroquinoline derivatives.

  • Substitution: Introduction of various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological activity of quinoline derivatives has been extensively studied. This compound may exhibit antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

Medicine: Quinoline derivatives have been used in the treatment of malaria and other diseases. The specific biological activity of 9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[3,4-b]quinolin-4-one would need to be evaluated through biological assays and clinical trials.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism by which 9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[3,4-b]quinolin-4-one exerts its effects would depend on its biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways involved would need to be identified through biochemical studies.

Comparison with Similar Compounds

  • Quinine: A well-known antimalarial drug.

  • Chloroquine: Another antimalarial drug with a similar structure.

  • Methaqualone: A sedative-hypnotic drug.

Uniqueness: 9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[3,4-b]quinolin-4-one is unique due to its specific substitution pattern and the presence of the benzyl group, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

9-benzyl-1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one

InChI

InChI=1S/C19H18N2O/c1-20-12-11-16-18(22)15-9-5-6-10-17(15)21(19(16)20)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3

InChI Key

TWEOYNVFXSVKQL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1N(C3=CC=CC=C3C2=O)CC4=CC=CC=C4

Origin of Product

United States

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